![molecular formula C15H13N5O2S B2552467 N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-44-5](/img/structure/B2552467.png)
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research into similar compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has focused on improving metabolic stability for potential therapeutic applications. Studies indicate that altering the heterocyclic core of such molecules can significantly affect their in vitro potency and in vivo efficacy, highlighting the importance of structural modifications in drug design (Stec et al., 2011).
Insecticidal Assessment
Compounds with structural similarities have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).
Novel Heterocyclic Synthesis
The synthesis of new classes of heterocyclic compounds, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, illustrates the broad applicability of these chemical frameworks in creating diverse molecules. Such research not only expands the chemical space for potential drugs but also explores the synthesis of fused azines, contributing to the field of synthetic chemistry (Ibrahim & Behbehani, 2014).
ACAT-1 Inhibition for Disease Treatment
The discovery of compounds like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride highlights the pursuit of novel therapeutics. Such molecules show potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential applications in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-10-7-13(20-22-10)17-14(21)9-23-15-5-4-12(18-19-15)11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCYSVWAHUGYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide |
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